2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid

Medicinal Chemistry Chemical Biology Organofluorine Chemistry

Researchers requiring a precise perfluorinated building block often face supply inconsistencies and long lead times. 2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (TFHBA) provides the exact 2,3,5,6-substitution pattern critical for synthesizing quenched activity-based probes (e.g., BMV109) and tuning metal-ligand interactions in MOFs. • >10,000-fold acidity difference vs. non-fluorinated analog (ΔpKa = 4.0), essential for pH-dependent applications. • Traceable 19F NMR handle for non-radioactive pharmacokinetic and target engagement studies. • Enables the synthesis of BMV109 and related bioimaging agents with intrinsic fluorescence quenching.

Molecular Formula C7H2F4O3
Molecular Weight 210.08 g/mol
CAS No. 652-34-6
Cat. No. B1221410
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
CAS652-34-6
SynonymsF4-POHB
tetrafluoro-4-hydroxybenzoate
tetrafluoro-4-hydroxybenzoic acid
Molecular FormulaC7H2F4O3
Molecular Weight210.08 g/mol
Structural Identifiers
SMILESC1(=C(C(=C(C(=C1F)F)O)F)F)C(=O)O
InChIInChI=1S/C7H2F4O3/c8-2-1(7(13)14)3(9)5(11)6(12)4(2)10/h12H,(H,13,14)
InChIKeyFTLHGQOBAPTEHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: Procurement Guide


2,3,5,6-Tetrafluoro-4-hydroxybenzoic acid (TFHBA, CAS 652-34-6) is a highly fluorinated derivative of para-hydroxybenzoic acid, distinguished by the complete substitution of all four aromatic ring hydrogens (positions 2, 3, 5, and 6) with fluorine atoms. This perfluorination confers distinct physicochemical properties, including substantially enhanced acidity (pKa ~5.3 compared to 9.3 for the non-fluorinated analog) and increased oxidative and thermal stability [1]. TFHBA is a white to off-white crystalline solid with a molecular weight of 210.08 g/mol and a melting point range of 148–156 °C [1]. It serves as a versatile building block in medicinal chemistry, materials science, and chemical biology, most notably as a precursor to quenched activity-based probes for bioimaging and as a ligand scaffold for tuning the reactivity and stability of organometallic complexes [2].

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: Why Substitution Fails


The unique substitution pattern of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (TFHBA) is critical for its performance in demanding synthetic and biological applications. Direct replacement with the non-fluorinated analog, 4-hydroxybenzoic acid (HBA), results in a >10,000-fold difference in acidity (ΔpKa = 4.0 units), fundamentally altering reactivity, solubility, and molecular recognition events . This pronounced difference in pKa also translates to significantly altered pharmacokinetic behavior in biological systems; for example, in plant translocation studies, highly fluorinated benzoic acids like TFHBA exhibit markedly reduced mobility compared to less fluorinated or non-fluorinated counterparts [1]. Furthermore, the presence of four fluorine atoms in TFHBA, as opposed to the five in pentafluorobenzoic acid, provides a more nuanced electronic profile that can be advantageous in fine-tuning metal-ligand interactions and catalytic activities [2]. Substituting TFHBA with other tetrafluorobenzoic acid isomers (e.g., 2,3,4,5-tetrafluorobenzoic acid) is also problematic, as the specific 2,3,5,6-substitution pattern enables unique hydrogen-bonding networks and dictates the geometry of metal-organic frameworks [3]. The following sections provide quantitative, comparator-based evidence that underscores the necessity of procuring this specific compound for rigorous scientific investigations.

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: Quantitative Evidence


pKa and Acidity vs. Non-Fluorinated Analog

The perfluorination of the aromatic ring in 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (TFHBA) dramatically increases its acidity compared to its non-fluorinated analog, 4-hydroxybenzoic acid (HBA). The observed pKa of TFHBA is 5.3, which is 4.0 units lower (more acidic) than HBA's pKa of 9.3 . This represents a difference in acid dissociation constant (Ka) of approximately four orders of magnitude.

Medicinal Chemistry Chemical Biology Organofluorine Chemistry

FTase and GGTase Inhibition

Derivatives of 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid have been developed as potent inhibitors of the prenyltransferase enzymes FTase and GGTase, which are critical for post-translational modification of oncogenic Ras proteins. In vitro enzyme inhibition studies report an IC50 of 2.9 µM against FTase and 7.5 µM against GGTase for a compound incorporating the TFHBA scaffold [1]. While highly optimized clinical FTase inhibitors (e.g., lonafarnib, tipifarnib) exhibit picomolar to nanomolar potency (IC50 = 1.9–7.9 nM) [2], these represent extensively developed drug candidates. The micromolar potency of TFHBA-derived probes positions them as valuable, tunable tool compounds for investigating enzyme function and as starting points for structure-activity relationship (SAR) studies.

Cancer Biology Enzyme Inhibition Medicinal Chemistry

Decarboxylation Rate vs. Pentafluorobenzoic Acid

The rate of decarboxylation, a critical parameter for reactions involving thermal stress or strong bases, differs dramatically between 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (TFHBA) and its fully fluorinated counterpart, pentafluorobenzoic acid. Kinetic studies using 19F NMR spectroscopy demonstrate that pentafluorobenzoic acid undergoes decarboxylation by strong N-bases approximately two orders of magnitude (100 times) faster than tetrafluorobenzoic acid [1]. This indicates that the presence of the 4-hydroxy group in TFHBA significantly stabilizes the carboxylate against decarboxylation compared to the perfluorinated ring.

Organic Synthesis Fluorinated Building Blocks Reaction Kinetics

Phloem Translocation in Plants

The phloem mobility of benzoic acid derivatives is a key determinant of their potential as systemic herbicides. In a study measuring the translocation of 14C-labeled benzoic acids in castor bean (Ricinus communis L.) petioles, 4-methyl-2,3,5,6-tetrafluorobenzoic acid and pentafluorobenzoic acid were found to be less well translocated compared to less fluorinated or non-fluorinated analogs such as 2-fluorobenzoic acid, 4-chlorobenzoic acid, and 3,4-dichlorobenzoic acid [1]. The reduced translocation of the highly fluorinated compounds was attributed to their significantly lower pKa values, which alter their ionization state and membrane permeability within the plant vascular system [1].

Agrochemicals Plant Physiology Herbicide Development

Dendrimer Functionalization Performance

In a study functionalizing PAMAM G4 dendrimers for gene delivery, both 2,3,5,6-tetrafluoro-4-hydroxybenzoic acid (TFHBA) and its non-fluorinated analog 4-hydroxybenzoic acid (HBA) were conjugated at two different molar ratios (32.5:1 and 64.5:1). Compared to unfunctionalized PAMAM G4 dendrimers, the functionalized dendrimers exhibited lower cytotoxicity and improved transfection efficiency in HEK293T cells [1]. Notably, no significant differences were observed between the TFHBA- and HBA-functionalized dendrimers in terms of pDNA condensation ability or transfection efficiency [1].

Gene Delivery Nanomedicine Dendrimer Chemistry

2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid: Key Applications


Synthesis of 19F NMR-Traceable Probes

The distinct 19F NMR signal of the TFHBA core makes it an ideal building block for creating traceable bioconjugates or drug candidates. In scenarios where monitoring compound distribution, metabolism, or target engagement is critical, the 19F handle provides a non-radioactive, background-free method for detection. This is particularly valuable in early-stage drug discovery for pharmacokinetic studies and in chemical biology for tracking molecular interactions in complex biological milieu [1].

Activity-Based Probes for Protease Imaging

TFHBA serves as a key precursor for the synthesis of quenched activity-based probes (qABPs), such as BMV109, which are used for bioimaging of active proteases. The unique electronic properties imparted by the tetrafluorinated ring are essential for the probe's fluorescence quenching mechanism and its subsequent activation upon covalent binding to the target protease . Researchers requiring a reliable, high-purity starting material for synthesizing such imaging agents should prioritize TFHBA.

Metal-Organic Framework (MOF) Design

The electron-withdrawing nature of the tetrafluorinated ring in TFHBA can be exploited to modulate the Lewis acidity of metal centers in MOFs or coordination polymers. This tuning can enhance catalytic activity, gas sorption selectivity, or luminescent properties. The specific 2,3,5,6-substitution pattern is known to influence the dimensionality and stability of the resulting frameworks compared to other tetrafluorobenzoate isomers [2].

Fluorine Effect in Drug and Gene Delivery

While direct comparisons with HBA in dendrimer studies showed no performance advantage, TFHBA remains a valuable tool for systematically investigating the so-called 'fluorine effect' on the physicochemical and biological properties of drug/gene delivery vectors [3]. Its use is essential for experiments designed to decouple the impact of fluorination from other structural modifications.

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